molecular formula C12H9F3N2O2S B1413158 Ethyl 5-(4-triflluoromethylphenyl)-1,3,4-thiadiazole-2-carboxylate CAS No. 1986908-17-1

Ethyl 5-(4-triflluoromethylphenyl)-1,3,4-thiadiazole-2-carboxylate

Cat. No.: B1413158
CAS No.: 1986908-17-1
M. Wt: 302.27 g/mol
InChI Key: OFZAQSFVTVEINQ-UHFFFAOYSA-N
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Description

Ethyl 5-(4-trifluoromethylphenyl)-1,3,4-thiadiazole-2-carboxylate is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a trifluoromethyl group attached to a phenyl ring, which is further connected to a thiadiazole ring system. The presence of the trifluoromethyl group often imparts significant biological activity and chemical stability to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(4-trifluoromethylphenyl)-1,3,4-thiadiazole-2-carboxylate typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions. This reaction forms the 1,3,4-thiadiazole core.

    Introduction of the Trifluoromethylphenyl Group: The trifluoromethylphenyl group is introduced via a nucleophilic aromatic substitution reaction. This involves reacting a trifluoromethyl-substituted benzene derivative with the thiadiazole intermediate.

    Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of a suitable catalyst, such as sulfuric acid, to form the ethyl ester.

Industrial Production Methods

Industrial production of Ethyl 5-(4-trifluoromethylphenyl)-1,3,4-thiadiazole-2-carboxylate follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the thiadiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: The trifluoromethylphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines or reduced thiadiazole derivatives.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s biological activity, influenced by the trifluoromethyl group, makes it a candidate for studying enzyme inhibition and receptor binding.

    Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which Ethyl 5-(4-trifluoromethylphenyl)-1,3,4-thiadiazole-2-carboxylate exerts its effects is often related to its ability to interact with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate access.

    Receptor Binding: It may act as an agonist or antagonist at various receptors, modulating biological pathways.

    Pathways Involved: The specific pathways depend on the biological context but may include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Ethyl 5-(4-trifluoromethylphenyl)-1,3,4-thiadiazole-2-carboxylate can be compared with other similar compounds to highlight its uniqueness:

    Ethyl 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-carboxylate: Similar structure but with a chlorine substituent instead of trifluoromethyl, leading to different biological activity and chemical properties.

    Ethyl 5-(4-methylphenyl)-1,3,4-thiadiazole-2-carboxylate:

    Ethyl 5-(4-nitrophenyl)-1,3,4-thiadiazole-2-carboxylate: The nitro group introduces different electronic effects, impacting the compound’s behavior in chemical reactions and biological systems.

The trifluoromethyl group in Ethyl 5-(4-trifluoromethylphenyl)-1,3,4-thiadiazole-2-carboxylate imparts unique properties, such as increased lipophilicity and metabolic stability, making it distinct from its analogs.

Properties

IUPAC Name

ethyl 5-[4-(trifluoromethyl)phenyl]-1,3,4-thiadiazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2O2S/c1-2-19-11(18)10-17-16-9(20-10)7-3-5-8(6-4-7)12(13,14)15/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFZAQSFVTVEINQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN=C(S1)C2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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